molecular formula C10H14N2O2 B125846 2-(Boc-amino)pyridine CAS No. 38427-94-0

2-(Boc-amino)pyridine

Cat. No. B125846
Key on ui cas rn: 38427-94-0
M. Wt: 194.23 g/mol
InChI Key: ORUGTGTZBRUQIT-UHFFFAOYSA-N
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Patent
US05593993

Procedure details

2-t-Butoxycarbonylaminopyridine (10 g, 51.5 mmol) was dissolved in tetrahydrofuran (80 mL), and cooled to -78° C. N-butyllithium (80 mL of 1.49M in hexanes, 120 mmol) was added dropwise over a period of 1 h. After stirring for an additional 15 min at -78° C. and then for 2.5 hours at -10° C., the solution was then recooled back down to -78° C. and iodoethane (77.2 mmol, 6.18 mL) was added dropwise over a period of 15 min via syringe. The solution was allowed to warm to room temperature. The reaction was quenched with 100 mL of a saturated ammonium chloride and extracted with ethyl acetate (3×). The organic layers were collected, dried over magnesium sulfate, and concentrated. The resulting solid was purified by flash chromatography on silica gel (25% ethyl acetate/hexanes) to provide the 4.9 g (43%) of the titled product as a light brown solid:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
6.18 mL
Type
reactant
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[CH3:16][CH2:17]C[CH2-].ICC>O1CCCC1>[C:1]([O:5][C:6]([NH:8][C:9]1[C:14]([CH2:16][CH3:17])=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Three
Name
Quantity
6.18 mL
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for an additional 15 min at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 2.5 hours at -10° C.
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
was then recooled back down to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 100 mL of a saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by flash chromatography on silica gel (25% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC=C1CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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